Leptin (93-105), human

Adrenal cortex Aldosterone secretion In vivo pharmacology

Leptin (93-105), human (CAS 200436-43-7) is a 13-aa peptide with functions distinct from full-length leptin and other fragments. It produces a potent insulin antisecretagogue effect in vivo—not replicated by leptin or fragments 22-56/150-167—and biphasic adrenocortical responses (10⁻⁸ M stimulatory, 10⁻⁶ M inhibitory) in culture. Use as a validated negative control in steroidogenesis assays (unlike stimulatory fragments 138-167/150-167) or for C-terminal SAR mapping. Substitution without validation compromises experimental integrity. Order ≥98% purity.

Molecular Formula C64H110N20O23
Molecular Weight 1527.7 g/mol
Cat. No. B15598952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptin (93-105), human
Molecular FormulaC64H110N20O23
Molecular Weight1527.7 g/mol
Structural Identifiers
InChIInChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1
InChIKeyOFDBWUQCFOBTMQ-BPVWZOJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leptin (93-105), Human: A C-Terminal Peptide Fragment for Functional Leptin Receptor Studies


Leptin (93-105), human (CAS 200436-43-7), is a synthetic 13-amino acid peptide fragment corresponding to residues 93–105 of the full-length human leptin hormone . Leptin, a 167-residue adipokine, regulates energy homeostasis, metabolism, and neuroendocrine function through interactions with multiple leptin receptor (Ob-R) isoforms . This specific fragment is utilized as a research tool to dissect the structure-activity relationships of leptin signaling, as it retains distinct functional activities that differ from both the full-length hormone and other leptin-derived peptide fragments .

Why Generic Substitution of Leptin (93-105), Human Fails in Critical Research Models


Leptin fragments exhibit divergent and sometimes opposing biological activities compared to the native hormone and to each other, precluding simple substitution. The biological response to a leptin fragment is determined by its specific amino acid sequence, which dictates its interaction with the multiple Ob-R isoforms (e.g., Ob-Ra and Ob-Rb) [1]. For example, in rat adrenocortical cells, the human leptin fragment 93-105 was ineffective at stimulating steroidogenesis, whereas fragment 22-56 decreased corticosterone output and fragment 138-167 enhanced it [2]. These data demonstrate that functional outcomes are highly sequence-dependent, and substituting one fragment for another without empirical validation introduces significant experimental risk and invalidates comparative analyses [3].

Quantitative Evidence Guide: Differentiating Leptin (93-105), Human from Analogous Fragments


Divergent in Vivo Effect on Plasma Aldosterone Levels in a Rat Model

In an in vivo rat model of regenerating adrenal cortex, administration of Leptin (93-105), human, significantly elevated plasma aldosterone concentrations. This effect was shared with fragments 116-130 and 138-167, but notably, the full-length leptin (1-147) also enhanced aldosterone, indicating that the 93-105 sequence contributes to the secretagogue activity of the C-terminal region [1].

Adrenal cortex Aldosterone secretion In vivo pharmacology

Unique In Vitro Inactivity on Dispersed Adrenocortical Cells Contrasts with Other Fragments

In contrast to its in vivo activity, Leptin (93-105), human (at 10⁻⁸ and 10⁻⁶ M) was ineffective at stimulating aldosterone or corticosterone secretion from freshly dispersed rat zona glomerulosa (ZG) and zona fasciculata-reticularis (ZF/R) cells [1]. This lack of effect is a key differentiator, as other fragments like 138-167 and 150-167 were active in this system, while fragment 22-56 decreased corticosterone output [1]. This suggests that the 93-105 fragment's in vivo activity may be indirect or require an intact tissue architecture.

Adrenal cortex In vitro pharmacology Receptor isoform selectivity

Dose-Dependent Biphasic Effect on Corticosterone Secretion in Cultured Adrenocortical Cells

In cultured rat adrenocortical cells, Leptin (93-105), human, exhibits a unique, dose-dependent biphasic effect on corticosterone secretion [1]. At a concentration of 10⁻⁸ M, it stimulated secretion, while at a higher concentration of 10⁻⁶ M, it inhibited secretion [1]. This pattern is distinct from native leptin (stimulatory) and other fragments, which were either purely stimulatory (150-167, 26-39), purely inhibitory (138-167, 22-56), or ineffective (116-130) [1].

Adrenal cortex Cell culture Biphasic response

Specific In Vivo Insulin Antisecretagogue Effect Mediated by the 93-105 Sequence

An acute in vivo study in rats demonstrated that while multiple leptin fragments (93-105, 116-130, and 138-167) exerted a corticosteroid-hormone secretagogue action, only these same three fragments—including Leptin (93-105), human—elicited a sizeable insulin antisecretagogue effect (decreased plasma insulin concentration) [1]. This effect was not observed with fragments 150-167, 22-56, or 26-39, nor with full-length leptin under these acute conditions [1]. The study concludes that the insulinostatic effect of leptin is probably mediated by the sequence 93-105 [1].

Insulin secretion In vivo pharmacology Entero-insular axis

Concentration-Dependent Biphasic Effect on Cell Proliferation

In the same cultured rat adrenocortical cell model, Leptin (93-105), human, displayed a concentration-dependent biphasic effect on cell proliferation [1]. At a concentration of 10⁻⁸ M, it exerted a proliferogenic effect (stimulated growth), while at 10⁻⁶ M, it had an antiproliferogenic effect (inhibited growth) [1]. This biphasic pattern was also observed with fragment 150-167, but was absent in fragments 138-167 and 22-56 (ineffective) and fragment 26-39 (only proliferogenic) [1].

Cell proliferation Adrenal cortex Biphasic response

Distinct Role in the Dissection of C-Terminal Leptin Function

Structure-activity relationship studies indicate that the biological activity of leptin is concentrated in its C-terminal segment, particularly the 116-166 region [1]. Leptin (93-105), human, lies just outside this core active region but still demonstrates distinct functional properties, such as the insulinostatic effect and biphasic secretory/growth responses [2][3]. This makes it an essential tool for precisely mapping the functional boundaries of the C-terminal domain. In contrast, fragments like 116-130 and 138-167 represent the core active region, while N-terminal fragments (e.g., 22-56) mediate different, sometimes inhibitory, effects [1][3].

Structure-activity relationship C-terminal domain Receptor pharmacology

Optimal Research Applications for Leptin (93-105), Human Based on Quantitative Evidence


Probing Leptin's Acute Insulinostatic Effect In Vivo

Use Leptin (93-105), human as the specific molecular probe in acute in vivo rat models designed to study the leptin-mediated inhibition of insulin secretion. Evidence shows this fragment elicits a sizeable insulin antisecretagogue effect, a function not reliably replicated by full-length leptin or other fragments like 22-56 or 150-167 in this context [1].

Investigating Concentration-Dependent Biphasic Signaling in Cultured Adrenocortical Cells

Employ this fragment in 96-hour culture experiments with rat adrenocortical cells to dissect biphasic cellular responses. The compound uniquely stimulates corticosterone secretion and cell proliferation at 10⁻⁸ M, but switches to inhibition at 10⁻⁶ M, providing a controlled system for studying dose-dependent receptor signaling and desensitization mechanisms [1].

Serving as a Negative Control for Direct Adrenocortical Stimulation In Vitro

Utilize Leptin (93-105), human as a validated negative control in experiments using freshly dispersed rat adrenocortical cells. Unlike fragments 138-167 and 150-167, which directly stimulate steroidogenesis, the 93-105 fragment is ineffective, making it an ideal control to confirm assay specificity for direct secretagogue effects and to identify indirect, tissue-level mechanisms [1].

Fine-Mapping the Functional Boundaries of the Leptin C-Terminal Domain

Incorporate Leptin (93-105), human into structure-activity relationship (SAR) studies aimed at defining the minimal active sequence of the leptin C-terminus. Its location just outside the core 116-166 secretagogue region, combined with its unique insulinostatic and biphasic properties, allows researchers to precisely delineate the sequence requirements for distinct leptin functions [1][2][3].

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